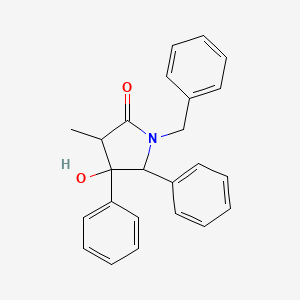![molecular formula C12H16O B14299144 5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene CAS No. 114640-63-0](/img/structure/B14299144.png)
5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[221]hept-2-ene is an organic compound that features a bicyclic structure with a prop-2-yn-1-yloxy group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene typically involves the reaction of a bicyclo[2.2.1]hept-2-ene derivative with a prop-2-yn-1-yl halide under basic conditions. A common method includes the use of sodium hydride as a base in an aprotic solvent such as dimethylformamide. The reaction proceeds via nucleophilic substitution, where the prop-2-yn-1-yl group is introduced to the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and phase-transfer agents may also be employed to improve the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the alkyne group.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-yloxy group, where nucleophiles such as amines or thiols can replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, followed by the addition of nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the prop-2-yn-1-yloxy group allows for the formation of covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The bicyclic structure provides rigidity and specificity in binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]heptane: Similar structure but lacks the double bond in the bicyclic ring.
5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-yne: Contains a triple bond in the bicyclic ring instead of a double bond.
5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ol: Contains a hydroxyl group instead of the double bond.
Uniqueness
5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene is unique due to its combination of a bicyclic structure with a prop-2-yn-1-yloxy group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
114640-63-0 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
5-(1-prop-2-ynoxyethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C12H16O/c1-3-6-13-9(2)12-8-10-4-5-11(12)7-10/h1,4-5,9-12H,6-8H2,2H3 |
Clé InChI |
RMWHEWCVHKHSSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC2CC1C=C2)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


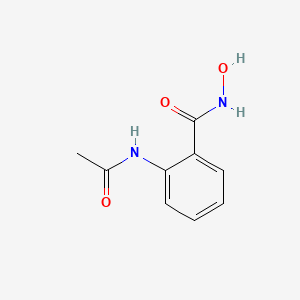
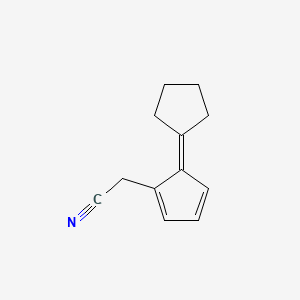
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)



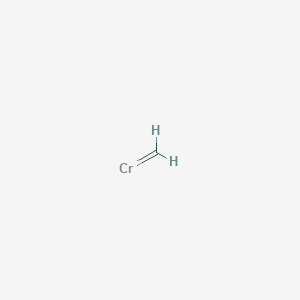
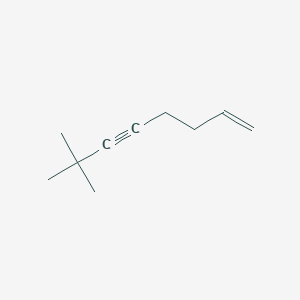
![Diethyl [cyano(pyridin-3-yl)methyl]phosphonate](/img/structure/B14299152.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
